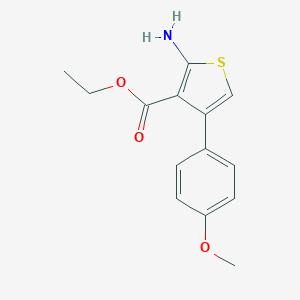

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUKGJUHCKVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352483 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-11-2 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. The document details the prevalent synthetic methodology, the Gewald reaction, offering a step-by-step experimental protocol. Quantitative data, including reaction parameters and expected product specifications, are summarized for clarity. Furthermore, this guide includes diagrammatic representations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the synthetic process. The potential biological significance of this class of compounds is also briefly discussed, highlighting their relevance in drug discovery and development.

Introduction

Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2][3][4] Among these, Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has emerged as a molecule of interest due to its structural motifs that are often associated with biological activity. The core thiophene ring, coupled with the amino and carboxylate functionalities, provides a versatile scaffold for the development of novel therapeutic agents. Thiophene-containing compounds have shown a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] This guide focuses on the efficient one-pot synthesis of this compound via the well-established Gewald reaction.[6][7][8]

The Gewald Reaction: Synthesis of the Target Compound

The Gewald reaction is a multi-component condensation reaction that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[7][8] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[7]

Reaction Mechanism

The mechanism of the Gewald reaction for the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is initiated by a Knoevenagel condensation between 4-methoxyacetophenone and ethyl cyanoacetate, catalyzed by a base (e.g., morpholine or triethylamine), to form an α,β-unsaturated nitrile intermediate.[7] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[7]

Caption: The reaction mechanism for the Gewald synthesis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

Materials:

-

4-Methoxyacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or Triethylamine)

-

Ethanol (or Methanol)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

To a round-bottom flask, add 4-methoxyacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

-

Add ethanol (20-30 mL) as the solvent.

-

To this mixture, add morpholine (10-20 mol%) as the basic catalyst.

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion (typically within 2-24 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Experimental Workflow

Caption: A generalized workflow for the synthesis experiment.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. Note: Some data are estimated based on structurally similar compounds due to the lack of a dedicated comprehensive report for the title compound.

Table 1: Reactant and Reaction Parameters

| Parameter | Value |

| Molar Ratio (Ketone:Cyanoester:Sulfur) | 1 : 1 : 1.2 |

| Catalyst (Morpholine) | 10-20 mol% |

| Solvent | Ethanol or Methanol |

| Temperature | 40-50 °C |

| Reaction Time | 2-24 hours |

| Expected Yield | 70-90% |

Table 2: Product Specifications

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₃S |

| Molecular Weight | 277.34 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported; likely in the range of 140-160 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Chloroform) |

Table 3: Spectroscopic Data (Predicted)

| Spectroscopic Technique | Expected Peaks |

| ¹H NMR (CDCl₃, δ ppm) | ~1.3 (t, 3H, CH₃-ester), ~3.8 (s, 3H, OCH₃), ~4.2 (q, 2H, CH₂-ester), ~6.0 (br s, 2H, NH₂), ~6.9 (d, 2H, Ar-H), ~7.3 (s, 1H, Thiophene-H), ~7.4 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~14.5 (CH₃-ester), ~55.5 (OCH₃), ~60.0 (CH₂-ester), ~105 (Thiophene-C), ~114 (Ar-C), ~128 (Ar-C), ~130 (Ar-C), ~140 (Thiophene-C), ~160 (Ar-C-O), ~165 (C=O), ~168 (Thiophene-C-NH₂) |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching), ~2980 (C-H stretching), ~1670 (C=O stretching), ~1600 (C=C stretching) |

Biological Significance and Potential Applications

While specific studies on the biological activity of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate are limited, the broader class of 2-aminothiophene derivatives has demonstrated significant potential in drug discovery.[1][2] Numerous analogs have been reported to exhibit a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[9]

Particularly in oncology, certain 2-aminothiophene-3-carboxylate derivatives have shown selective cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma.[10] These compounds can induce apoptosis and cause cell cycle arrest, suggesting their potential as novel anticancer agents.[10] The exact signaling pathways through which these compounds exert their effects are still under investigation but may involve the modulation of key proteins in cell proliferation and survival.

Caption: Potential mechanism of anticancer activity.

Conclusion

The synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate via the Gewald reaction represents an efficient and versatile method for obtaining this promising heterocyclic scaffold. This guide provides a foundational protocol and key data to aid researchers in the synthesis and further investigation of this compound. The diverse biological activities associated with the 2-aminothiophene core underscore the importance of such synthetic endeavors in the ongoing quest for novel therapeutic agents. Further studies are warranted to fully elucidate the pharmacological profile and specific molecular targets of the title compound.

References

- 1. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile synthetic accessibility and the broad range of biological activities its derivatives exhibit.[1][2][3] Compounds based on the 2-aminothiophene core are known to possess antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[1][2] Their ability to serve as synthons for more complex fused heterocyclic systems further enhances their utility.[1] Some derivatives have been investigated as positive allosteric modulators of the GLP-1 receptor for potential application in treating type 2 diabetes and obesity.[4] This guide provides a summary of the known physicochemical properties, a detailed experimental protocol for its likely synthesis, and a conceptual workflow for its investigation.

Physicochemical and Structural Data

The following table summarizes the key physicochemical and structural identifiers for Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃S | PubChem[5] |

| Molecular Weight | 277.34 g/mol | PubChem[5] |

| Monoisotopic Mass | 277.07727 Da | PubChem[5] |

| IUPAC Name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | PubChem[5] |

| InChI | InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | PubChem[5] |

| InChIKey | ZUOUKGJUHCKVDK-UHFFFAOYSA-N | PubChem[5] |

| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N | PubChem[5] |

| Predicted XlogP | 3.6 | PubChem[5] |

Experimental Protocols

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[1] The following protocol is a representative procedure for the synthesis of the title compound based on established methodologies for analogous structures.[6][7][8]

Gewald Three-Component Synthesis

This one-pot reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

1. Materials and Reagents:

-

4-Methoxyacetophenone (ketone)

-

Ethyl cyanoacetate (activated nitrile)

-

Elemental sulfur (powder)

-

Base catalyst (e.g., diethylamine or morpholine)

-

Solvent (e.g., absolute ethanol or methanol)

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system (e.g., 7:3 v/v)

2. Procedure:

-

To a solution of 4-methoxyacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol, add elemental sulfur (1 equivalent).

-

To this stirred mixture, add the basic catalyst (e.g., diethylamine, 1 equivalent) portion-wise.

-

Heat the reaction mixture to approximately 50-60°C and maintain stirring for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by pouring it into ice-cold water.

-

A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid using silica gel column chromatography with a hexane/ethyl acetate gradient to afford the pure Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

3. Characterization:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight ([M+H]⁺).

-

Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations (e.g., N-H, C=O, C-O, C-S).

-

Melting Point Analysis: Determine the melting point of the purified solid.

Visualizations: Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and a general logic for the subsequent biological evaluation of the title compound.

Caption: General workflow for the Gewald synthesis and purification of the title compound.

Caption: Conceptual workflow for the biological evaluation of a novel 2-aminothiophene derivative.

References

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (C14H15NO3S) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identifiers, physical properties, a representative synthetic protocol, and key characterization data.

Core Identifiers and Properties

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative. Its core chemical and physical properties are summarized below.

| Identifier | Value |

| CAS Number | 15854-11-2[1] |

| IUPAC Name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate[1] |

| Molecular Formula | C₁₄H₁₅NO₃S[1] |

| Molecular Weight | 277.34 g/mol |

| PubChem CID | 727641[1] |

| Synonyms | 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid ethyl ester, ethyl 2-azanyl-4-(4-methoxyphenyl)thiophene-3-carboxylate[1] |

| Physical Property | Value |

| Appearance | Pale yellow to yellow crystalline solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as ethanol, DMSO, and chloroform. |

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (4-methoxyacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

A representative procedure for the synthesis is as follows:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Catalyst: Add ethanol (20-30 mL) as the solvent, followed by the addition of a basic catalyst such as morpholine or triethylamine (2-3 mL).

-

Reaction Conditions: The reaction mixture is stirred and heated to a gentle reflux (approximately 50-60 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

Spectroscopic Characterization Data

The structural confirmation of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is achieved through various spectroscopic techniques. Below is a summary of expected and reported data for this compound and its close analogs.

| Spectroscopic Data | Predicted/Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.6 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 5.9 (s, 2H, -NH₂), 4.3 (q, 2H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5 (C=O), 160.0, 158.0, 145.0, 129.0, 128.0, 114.0, 105.0 (Ar-C and Thiophene-C), 60.0 (-OCH₂), 55.5 (-OCH₃), 14.5 (-CH₃). |

| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretching), 2980-2900 (C-H stretching), 1670 (C=O stretching, ester), 1610, 1580 (C=C stretching, aromatic), 1250 (C-O stretching, ether). |

| Mass Spectrometry (EI) | m/z (%): 277 (M⁺), and other fragmentation peaks. |

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction is a well-established pathway in organic chemistry. It proceeds through a series of steps initiated by a base-catalyzed condensation.

References

The Biological Versatility of 2-Aminothiophenes: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic accessibility, primarily through the robust Gewald reaction, coupled with its ability to engage with a multitude of biological targets, has cemented its importance in modern drug discovery. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-aminothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Proliferation and Survival

2-Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1][2] The mechanisms underlying their antitumor activity are often multifactorial, involving the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[1][3]

Quantitative Anticancer Activity Data

The antiproliferative activity of various 2-aminothiophene derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below for selected derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| SB-44 | Prostate (PC-3) | < 35 | [4] |

| SB-83 | Prostate (PC-3) | < 35 | [4] |

| SB-200 | Prostate (PC-3) | < 35 | [4] |

| SB-44 | Cervical (HeLa) | < 35 | [4] |

| SB-83 | Cervical (HeLa) | < 35 | [4] |

| SB-200 | Cervical (HeLa) | < 35 | [4] |

| Compound 2b | Hepatocellular (Hep3B) | 5.46 | [5] |

| Compound 2d | Hepatocellular (Hep3B) | 8.85 | [5] |

| Compound 2e | Hepatocellular (Hep3B) | 12.58 | [5] |

| Compound 2 | Breast (MCF-7) | 6.57 | [6] |

| Compound 2 | Hepatocellular (HepG2) | 8.86 | [6] |

| Compound 8 | Breast (MCF-7) | 8.08 | [7] |

| Compound 14 | Breast (MCF-7) | 12.94 | [7] |

| Compound 14 | Hepatocellular (HepG2) | 19.59 | [7] |

Key Signaling Pathway: EGFR Inhibition

A prominent mechanism of action for several anticancer 2-aminothiophene derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[8] By blocking the ATP-binding site of the EGFR kinase domain, these derivatives can effectively halt these oncogenic signals.

Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Aminothiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivative in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24-72 hours.[10]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminothiophene derivatives have emerged as a promising class of antimicrobial agents with activity against a spectrum of pathogenic bacteria and fungi.[11][12] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 2-aminothiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 132 | Bacillus subtilis | 0.81 (mM/mL) | [13] |

| Compound 132 | Staphylococcus aureus | 0.81 (mM/mL) | [13] |

| Compound 132 | Escherichia coli | 0.81 (mM/mL) | [13] |

| Compound 132 | Salmonella typhi | 0.81 (mM/mL) | [13] |

| Compound 3a | Aspergillus fumigatus | 23.8 ± 0.42 | [13] |

| Compound 3c | Aspergillus fumigatus | 24.3 ± 0.68 | [13] |

| Compound 3c | Syncephalastrum racemosum | 24.8 ± 0.64 | [13] |

| Compound 7b | Escherichia coli | - | [14] |

| Compound 8 | Escherichia coli | - | [14] |

Note: Some MIC values in the literature are reported in different units or without specific numerical values, hence denoted as "-".

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[15][16]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

2-Aminothiophene derivative stock solution

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the 2-aminothiophene derivative in the broth medium directly in the wells of a 96-well plate.[17]

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 2-aminothiophene derivatives have been identified as potent anti-inflammatory agents.[4][19] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the NRF2 and NF-κB signaling pathways, and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[19][20]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of 2-aminothiophene derivatives is frequently assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter to quantify the anti-inflammatory effect.

| Compound ID | Edema Inhibition (%) | Time Point (h) | Reference |

| Compound 4c | 35.9 | 2 | [21] |

| Compound 4c | 52.8 | 4 | [21] |

Key Signaling Pathway: NRF2 Activation

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation.[22][23] Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). Certain 2-aminothiophene derivatives can activate the NRF2 pathway, leading to the transcription of antioxidant and anti-inflammatory genes.[19][24]

Caption: NRF2 activation pathway and its modulation by 2-aminothiophene derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][11]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

2-Aminothiophene derivative suspension/solution

-

Plethysmometer or calipers

-

Vehicle (e.g., saline, DMSO)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals to the laboratory conditions and divide them into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the 2-aminothiophene derivative or vehicle to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[20]

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[20]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Synthesis and Experimental Workflow

The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[25][26] The general workflow for the discovery and evaluation of new 2-aminothiophene derivatives is depicted below.

Caption: General experimental workflow for the development of 2-aminothiophene derivatives.

This guide highlights the significant therapeutic potential of 2-aminothiophene derivatives. The provided data and protocols offer a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents. The versatility of the 2-aminothiophene scaffold ensures its continued prominence in the landscape of medicinal chemistry and drug discovery.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ClinPGx [clinpgx.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. inotiv.com [inotiv.com]

- 12. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 23. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. quod.lib.umich.edu [quod.lib.umich.edu]

- 26. d-nb.info [d-nb.info]

The Gewald Synthesis of 2-Aminothiophenes: A Core Technical Guide

The Gewald synthesis, a cornerstone of heterocyclic chemistry, offers a robust and versatile one-pot method for the preparation of highly substituted 2-aminothiophenes. These compounds are pivotal structural motifs in a vast array of biologically active molecules and functional materials, making the Gewald reaction an indispensable tool for researchers in drug development and materials science. This technical guide provides an in-depth exploration of the reaction's mechanism, detailed experimental protocols, and a summary of relevant quantitative data.

Core Reaction Mechanism

The Gewald reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] The reaction mechanism, elucidated decades after its discovery, proceeds through three key stages: Knoevenagel condensation, Michael addition of sulfur, and subsequent ring closure with aromatization.[1][3]

Knoevenagel Condensation

The initial step is a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][4] The base, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the active methylene compound to form a resonance-stabilized carbanion.[4][5] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel-Cope product.[1][4][6]

Michael Addition of Sulfur and Polysulfide Intermediates

The mechanism of sulfur addition to the α,β-unsaturated nitrile is complex and has been a subject of detailed computational studies.[3][7] It is now understood that the reaction proceeds via the formation of polysulfide intermediates.[3][8] The base can activate elemental sulfur (S8), and the enolate of the α,β-unsaturated nitrile can then attack the sulfur ring, leading to its opening and the formation of a polysulfide chain.[3][7] These polysulfide intermediates can interconvert through various pathways, including unimolecular cyclization and nucleophilic degradation.[3][8]

Ring Closure and Aromatization

The final and thermodynamically driving step of the reaction is the intramolecular cyclization of a monosulfide intermediate.[3][7] The sulfur atom nucleophilically attacks the cyano group, leading to the formation of a five-membered ring.[9] Subsequent tautomerization and aromatization result in the stable 2-aminothiophene product.[1] The formation of the aromatic thiophene ring is the irreversible step that funnels the various intermediates towards the final product.[7]

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald_reaction [chemeurope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scienceinfo.com [scienceinfo.com]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate: A Pharmacophore for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate stands out as a promising pharmacophore. This technical guide provides a comprehensive overview of its synthesis, potential biological activities, and mechanisms of action, with a focus on its application in drug discovery and development.

The Pharmacophoric Core: Synthesis and Chemical Properties

The primary and most efficient method for synthesizing Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate and its analogs is the Gewald reaction . This one-pot, multi-component reaction offers a versatile and straightforward route to highly substituted 2-aminothiophenes.

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. For the synthesis of the title compound, 4-methoxyacetophenone serves as the ketone component.

Reaction Scheme:

4-methoxyacetophenone + Ethyl cyanoacetate + Sulfur --(Base)--> Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. The versatility of the Gewald reaction allows for the facile introduction of a wide variety of substituents at the 4- and 5-positions of the thiophene ring, making it an ideal method for generating libraries of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Gewald Synthesis

A representative protocol for the synthesis of 2-aminothiophene derivatives via the Gewald reaction is as follows:

-

Reactant Mixture: A mixture of the ketone (e.g., 4-methoxyacetophenone) (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent, such as ethanol or dimethylformamide.

-

Catalyst Addition: A basic catalyst, typically a secondary amine like diethylamine or morpholine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a specific temperature, often ranging from room temperature to 50°C, for a period of several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene.

Biological Activities and Therapeutic Potential

The Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate pharmacophore has been associated with a range of biological activities, primarily anti-inflammatory, anticancer, and antimicrobial properties. While specific quantitative data for the title compound is limited in publicly available literature, extensive research on its close analogs provides strong evidence of its therapeutic potential.

Anti-inflammatory Activity

Derivatives of 2-aminothiophene have demonstrated significant anti-inflammatory properties. The presence of the 4-methoxyphenyl group is of particular interest, as methoxy-substituted aromatic rings are features in many known anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights:

Studies on related 2-amino-3-carboxy-4-phenylthiophenes have shown that electron-donating substituents on the C-4 aryl moiety, such as a methoxy group, are crucial for inhibitory activity against atypical protein kinase C (aPKC) isoforms, which are involved in inflammatory signaling.[1][2] This suggests that the 4-methoxyphenyl group in the title compound is a key contributor to its potential anti-inflammatory effects.

Anticancer Activity

The 2-aminothiophene scaffold is a common feature in a variety of anticancer agents. Derivatives have been shown to exhibit cytostatic and cytotoxic effects against a range of cancer cell lines.

Quantitative Data for Related Compounds:

The following table summarizes the anticancer activity of various 2-aminothiophene derivatives, highlighting the potential of this chemical class.

| Compound/Derivative | Cell Line | Activity Type | IC50/EC50 (µM) | Reference |

| 2-Amino-3-carboxy-4-phenylthiophene derivative | Various | aPKC inhibition | Low nM | [1][2] |

| 2-Aminothiophene derivative | HeLa, PANC-1 | Antiproliferative | 5-50 | [3] |

| Thiophene derivative | HepG2, SMMC-7721 | Cytotoxicity | 18-98% inhibition at 30 µg/mL | [4] |

Antimicrobial Activity

Thiophene-containing compounds have long been recognized for their antimicrobial properties. The 2-aminothiophene core is no exception, with various derivatives showing activity against a spectrum of bacteria and fungi.

Mechanism of Action: The NRF2 Signaling Pathway

A plausible mechanism for the anti-inflammatory effects of 2-aminothiophene derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[5] NRF2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). Upon exposure to oxidative or electrophilic stress, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.

Some 2-aminothiophene derivatives have been shown to activate NRF2, leading to the upregulation of downstream antioxidant enzymes and a reduction in pro-inflammatory mediators.[5]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activities of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate and its analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, PANC-1, HepG2) are seeded in 96-well plates and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 24-48 hours.

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Conclusion

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate represents a valuable pharmacophore with significant potential for the development of novel therapeutics. Its straightforward synthesis via the Gewald reaction allows for extensive structural modifications, facilitating the exploration of structure-activity relationships. The demonstrated anti-inflammatory, anticancer, and antimicrobial activities of its analogs, coupled with a potential mechanism of action involving the NRF2 signaling pathway, make this compound a compelling starting point for drug discovery programs. Further investigation to obtain specific quantitative biological data for the title compound is warranted to fully elucidate its therapeutic potential.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets for Thiophene-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Thiophene-based compounds have been successfully developed into drugs for various indications, including inflammatory diseases, cancer, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of thiophene derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Anti-inflammatory and Autoimmune Diseases

Thiophene-containing molecules have demonstrated significant potential in the management of inflammatory conditions, primarily by targeting key enzymes in the arachidonic acid pathway.

Cyclooxygenase (COX) Inhibition

A prominent mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Several thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) are in clinical use.[1] The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

Quantitative Data for Thiophene-Based COX Inhibitors

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 | 0.29 | 67.2 | [2] |

| Celecoxib (Reference) | COX-2 | 0.42 | 33.8 | [2] |

| Pyrazole-thiophene hybrid 13 | COX-2 | - | High | [3] |

| Pyrazole-thiophene hybrid 6a | COX-2 | - | High | [3] |

Experimental Protocol: In Vitro Fluorometric COX Activity Assay

This protocol provides a method to determine the peroxidase activity of COX enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test compound and control inhibitors (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

75 µL COX Assay Buffer

-

1 µL COX Probe working solution

-

2 µL COX Cofactor working solution

-

10 µL of the test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.

-

Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

-

-

Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 10-20 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Oncology

The thiophene scaffold is a common feature in many small molecule kinase inhibitors developed for cancer therapy. These compounds often target key signaling pathways that are dysregulated in cancer cells.[1]

Kinase Inhibition

Thiophene derivatives have been shown to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Data for Thiophene-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative 4c | VEGFR-2 | 0.075 | - | - | [4] |

| Thiophene Derivative 4c | AKT | 4.60 | - | - | [4] |

| Thiophene Derivative 3b | VEGFR-2 | 0.126 | HepG2 | 3.105 | [5] |

| Thiophene Derivative 3b | AKT | 6.96 | PC-3 | 2.15 | [5] |

| 5-hydroxybenzothiophene 16b | Clk4 | 0.011 | U87MG | 7.2 | [6] |

| 5-hydroxybenzothiophene 16b | DRAK1 | 0.087 | - | - | [6] |

| Thienopyrimidine 5 | FLT3 | 32.435 | MCF-7 | 7.301 | [7] |

| Thienopyrimidine 8 | FLT3 | 40.55 | MCF-7 | 4.132 | [7] |

| Thiophene-3-carboxamide 25 | JNK1 | 1.32 | - | - | [8] |

Experimental Protocol: AlphaScreen Kinase Assay

This protocol describes a generic AlphaScreen assay to measure the inhibition of kinase activity.[9]

Materials:

-

Kinase and biotinylated substrate

-

Streptavidin-coated Donor beads

-

Phospho-specific antibody-coated Acceptor beads

-

ATP

-

Assay buffer

-

Test compound

-

384-well microplate

-

AlphaScreen-capable plate reader

Procedure:

-

Compound Plating: Serially dilute the test compounds in DMSO and transfer to the assay plate.

-

Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time.

-

Detection: Add a mixture of Streptavidin-coated Donor beads and anti-phospho-antibody-coated Acceptor beads in a detection buffer to stop the reaction and initiate the detection process.

-

Incubation: Incubate the plate in the dark at room temperature to allow for bead-antibody-substrate binding.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: Calculate the percent inhibition based on the signal relative to controls and determine the IC50 value.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Elucidation of Novel Thiophene Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a wide array of therapeutic agents due to their unique structural and electronic properties. The precise characterization of these novel compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. This in-depth technical guide provides a comprehensive overview of the key experimental and computational methodologies for the structural characterization of novel thiophene compounds.

Synthesis and Purification

The journey to structural elucidation begins with the successful synthesis and purification of the target thiophene compound. A multitude of synthetic routes exist, with the choice depending on the desired substitution pattern. Common methods include the Paal-Knorr, Fiesselmann, and Gewald aminothiophene syntheses.[1] Following synthesis, rigorous purification is essential to remove impurities that could interfere with subsequent analytical techniques. Standard purification methods include column chromatography, recrystallization, and distillation. The purity of the final compound should be assessed using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of novel thiophene compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the compound's connectivity and stereochemistry. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃

| Compound | H2 | H4 | H5 | Substituent Protons |

| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | ~2.25 (CH₃) |

| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | - |

| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | ~3.77 (OCH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[2]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Thiophenes in CDCl₃

| Compound | C2 | C3 | C4 | C5 | Substituent Carbon |

| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 | 15.6 (CH₃) |

| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - |

| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 | 57.8 (OCH₃) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[2]

Experimental Protocol: NMR Data Acquisition [2][3]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified thiophene compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer or equivalent):

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0-2.0 s.

-

Spectral Width: 10-20 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2.0-5.0 s.

-

Spectral Width: ~240 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections using appropriate NMR processing software.

-

Calibrate the spectra using the TMS signal.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the compound's structure.

Table 3: Predicted Mass Spectrometry Fragmentation of a Hypothetical Substituted Thiophene

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 149 | [M - Cl]⁺ |

| 111 | [M - Br]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocol: Mass Spectrometry Data Acquisition [4][5][6]

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) or a mixture with water to a concentration of approximately 10-100 µg/mL.[4]

-

For electrospray ionization (ESI), the addition of 0.1% formic acid can enhance protonation.[6]

-

Ensure the sample is free of inorganic salts and particulates.[4]

-

-

Instrumentation and Analysis:

-

Ionization Method: Common methods for thiophene derivatives include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analyzer: A variety of analyzers can be used, such as Time-of-Flight (TOF) or Orbitrap, for high-resolution measurements.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to induce fragmentation of the molecular ion and aid in structural elucidation.

-

X-ray Crystallography

For crystalline thiophene compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Illustrative Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀BrNO₂S |

| Molecular Weight | 336.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 13.4 Å, β = 98.5° |

| Volume | 1360 ų |

| Z | 4 |

Experimental Protocol: Single-Crystal X-ray Diffraction [7][8][9]

-

Crystal Growth: Grow high-quality single crystals of the thiophene derivative. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in an X-ray diffractometer.

-

Cool the crystal (typically to 100-120 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect diffraction patterns as the crystal is rotated.

-

-

Data Processing and Structure Solution:

-

Process the collected diffraction images to determine the intensities and positions of the diffraction spots.

-

Solve the "phase problem" to determine the phases of the structure factors.

-

Build an initial model of the molecule.

-

-

Structure Refinement and Validation:

-

Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

Validate the final structure to ensure its chemical and crystallographic reasonability.

-

Logical and Signaling Pathway Visualizations

Visualizing experimental workflows and the biological context of novel compounds is crucial for clear communication and understanding.

Experimental Workflow for Structural Characterization

The following diagram illustrates the logical flow from a newly synthesized thiophene compound to its complete structural elucidation.

Caption: A logical workflow for the structural characterization of a novel thiophene compound.

Signaling Pathway: Intrinsic Apoptosis

Many thiophene derivatives have been investigated for their anticancer properties, with some demonstrating the ability to induce programmed cell death, or apoptosis.[10][11][12] The intrinsic apoptosis pathway, which is initiated by intracellular stress signals, is a common target.

Caption: The intrinsic apoptosis pathway and a potential point of intervention for novel thiophene compounds.

Conclusion

The structural characterization of novel thiophene compounds is a multi-faceted process that relies on a combination of sophisticated analytical techniques. A systematic approach, integrating synthesis, purification, and comprehensive spectroscopic and crystallographic analysis, is essential for unambiguous structure determination. The detailed protocols and data presented in this guide provide a solid foundation for researchers in drug discovery and development to confidently elucidate the structures of new thiophene-based entities, paving the way for the development of next-generation therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Gewald Reaction Protocol for the Synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of interest in medicinal chemistry and drug development. The described method utilizes the Gewald three-component reaction, a reliable and efficient one-pot synthesis. This document outlines the required reagents, step-by-step experimental procedure, and expected outcomes, supported by quantitative data and a visual representation of the reaction workflow.

Introduction

The Gewald reaction is a multicomponent reaction that provides a versatile and straightforward route to highly functionalized 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This protocol details the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, a compound with potential applications in the development of novel therapeutic agents.

Reaction Scheme

The synthesis proceeds via a one-pot condensation of 4-methoxyacetophenone, ethyl cyanoacetate, and elemental sulfur, catalyzed by morpholine.

Figure 1: General scheme of the Gewald reaction for the synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of ethyl 2-aminothiophene-3-carboxylate derivatives.[3]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) |

| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 50 |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 50 |

| Sulfur | S | 32.06 | 50 |

| Morpholine | C₄H₉NO | 87.12 | - |

| Methanol | CH₃OH | 32.04 | - |

| Ethanol | C₂H₅OH | 46.07 | - |

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add 4-methoxyacetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), elemental sulfur (0.05 mol), and methanol (30 mL).[3]

-

Stir the mixture at 35-40 °C.[3]

-

Slowly add morpholine (5 mL) to the reaction mixture over a period of 30 minutes using the dropping funnel.[3]

-

After the addition of morpholine is complete, increase the temperature to 45 °C and continue stirring for 3 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration using a Buchner funnel.[3]

-

Wash the crude product with cold ethanol.[3]

-

Recrystallize the product from ethanol to obtain pure Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate.[3]

Expected Yield:

Yields for analogous syntheses using this protocol are reported to be in the range of 70-85%.[3]

Data Presentation

Table 1: Reactant and Product Information

| Compound | Role | Molar Ratio |

| 4-Methoxyacetophenone | Ketone | 1 |

| Ethyl cyanoacetate | Active Methylene Compound | 1 |

| Sulfur | Sulfur Source | 1 |

| Morpholine | Catalyst | Catalytic |

| Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | Product | - |

Visualizations

Diagram 1: Gewald Reaction Mechanism

Caption: The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization.

Diagram 2: Experimental Workflow

Caption: A step-by-step workflow for the synthesis of the target compound.

References

Synthesis of Thienopyrimidine Derivatives from 2-Aminothiophenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thienopyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic strategy focuses on the construction of the thienopyrimidine scaffold starting from readily accessible 2-aminothiophene precursors. The initial and crucial step involves the Gewald reaction, a versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These intermediates are then subjected to cyclization reactions to afford the target thieno[2,3-d]pyrimidine core. Thienopyrimidine derivatives have garnered considerable attention as they are considered bioisosteres of purines, enabling them to interact with a wide range of biological targets.[4][5]

Strategic Overview

The synthesis of thienopyrimidine derivatives from 2-aminothiophenes is a robust and widely employed strategy in medicinal chemistry. The overall approach can be dissected into two primary stages:

-

Synthesis of 2-Aminothiophene Intermediates: The Gewald reaction is the cornerstone for the preparation of substituted 2-aminothiophenes. This one-pot reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][6][7]

-

Cyclization to the Thienopyrimidine Scaffold: The synthesized 2-aminothiophene, possessing an amino group and an adjacent nitrile or ester functionality, is primed for cyclization to form the fused pyrimidine ring. Various reagents can be employed to effect this transformation, leading to a diverse array of substitution patterns on the pyrimidine ring. Common cyclizing agents include formamide, orthoesters, isothiocyanates, and chloroacetyl chloride.[1][8][9]

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

| Starting Carbonyl Compound | Active Methylene Nitrile | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 1-2 | Reflux | Not Specified | [1] |

| Ethyl acetoacetate | Malononitrile | Not Specified | Not Specified | 0.5 | Not Specified | High | [10] |

| Ketones/Aldehydes | Malononitrile | Sodium Polysulfide | Water | 0.5-1 | 70 | 42-90 | [5] |

| Acetophenone | Malononitrile | Ammonium Acetate | None | 7 | 60 | Not Specified | [11] |

Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2-Aminothiophenes

| 2-Aminothiophene Precursor | Cyclizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Formamide | 1.5-2 | Reflux | Not Specified | [1] |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Formamide | Formamide | Not Specified | Not Specified | Not Specified | [12] |

| 2-Amino-3-cyano-4,5-disubstituted thiophenes | Triethyl orthoformate | Acetic Anhydride | Not Specified | Reflux | Not Specified | [13] |

| 4-Hydrazino-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine | Chloroacetyl chloride | Dichloromethane | 4 | Gentle Heating | 80 | [3] |

| 2-Aminothiophene-3-carbonitrile | Acyl chloride | 1,4-Dioxane | Not Specified | Reflux | Not Specified | [14] |

| Methyl 2-aminothiophene-3-carboxylate | Urea | None | 2 | 200 | Not Specified | [15] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol details the synthesis of a key 2-aminothiophene intermediate using the Gewald multicomponent reaction.[1]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Ethanol

-

Triethylamine

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

-

To this suspension, add triethylamine (1.0 mmol) as a catalyst.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Place the flask in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Aminothieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carbonitriles

This protocol describes the cyclization of a 2-aminothiophene-3-carbonitrile intermediate with formamide to yield the corresponding thieno[2,3-d]pyrimidine.[1]

Materials:

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

-

Formamide

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

-

Add an excess of formamide (20 mL) to the flask.

-

Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature overnight.

-

The resulting solid precipitate is collected by filtration.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by thienopyrimidine derivatives.

Caption: Synthetic workflow for thienopyrimidine derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by thienopyrimidine derivatives.

Biological Significance

Thienopyrimidine derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] A significant area of investigation has been their role as kinase inhibitors.[6] Many thienopyrimidine-based compounds have been designed and synthesized as potent inhibitors of various protein kinases that are crucial in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fms-like tyrosine kinase 3 (FLT3), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[2][3][16] By inhibiting these kinases, thienopyrimidine derivatives can disrupt downstream signaling cascades that are essential for tumor growth, proliferation, and angiogenesis, making them promising candidates for the development of targeted cancer therapies.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. sciforum.net [sciforum.net]

- 11. sciforum.net [sciforum.net]

- 12. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. ijacskros.com [ijacskros.com]

- 16. mdpi.com [mdpi.com]

- 17. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction